molecular formula C7H10F3N B13074346 (1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane

(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane

Cat. No.: B13074346
M. Wt: 165.16 g/mol
InChI Key: NDMYUCOTFFEXFA-SRQIZXRXSA-N
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Description

(1S,6R,7S)-7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane is a chiral bicyclic amine of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a strained azabicyclo[4.1.0]heptane core, also known as a 3-azabicycloheptane, which provides molecular rigidity . The stereochemically defined (1S,6R,7S) configuration and the presence of a trifluoromethyl group are key to its value, as these features can dramatically influence a compound's bioavailability, metabolic stability, and binding affinity to biological targets . Compounds based on the azabicyclo[4.1.0]heptane scaffold have been investigated as potential therapeutics for disorders of the central nervous system. Research, including patent literature, indicates that such derivatives can function as inhibitors of neurotransmitter reuptake, such as dopamine, norepinephrine, and serotonin, suggesting potential applications in the treatment of conditions like depression and anxiety . Furthermore, specific azabicyclo[4.1.0]heptane derivatives have been designed as allosteric modulators of the M4 muscarinic acetylcholine receptor, a promising target for various neurological and psychiatric disorders . The structural similarity of this scaffold to those found in bioactive molecules like mefloquine also highlights its utility in asymmetric synthesis and the development of organocatalysts . As a building block, this compound enables researchers to explore novel chemical space and optimize structure-activity relationships in their development pipelines. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound appropriately in a controlled laboratory environment.

Properties

Molecular Formula

C7H10F3N

Molecular Weight

165.16 g/mol

IUPAC Name

(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H10F3N/c8-7(9,10)6-4-1-2-11-3-5(4)6/h4-6,11H,1-3H2/t4-,5+,6+/m1/s1

InChI Key

NDMYUCOTFFEXFA-SRQIZXRXSA-N

Isomeric SMILES

C1CNC[C@H]2[C@@H]1[C@@H]2C(F)(F)F

Canonical SMILES

C1CNCC2C1C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[41One common method is the copper-catalyzed intermolecular cyanotrifluoromethylation of alkenes, which provides a straightforward way to synthesize various trifluoromethyl-containing compounds . This method involves the use of copper catalysts and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable methods for the synthesis of fluorine-containing compounds is an ongoing area of research .

Chemical Reactions Analysis

Types of Reactions

(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, visible-light-driven photoredox catalysis has been employed for trifluoromethylation reactions, utilizing photoredox catalysts such as ruthenium and iridium complexes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, radical trifluoromethylation can lead to the formation of trifluoromethylated derivatives, which are valuable in pharmaceuticals and agrochemicals .

Scientific Research Applications

Research indicates that (1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane functions primarily as an inhibitor of neurotransmitter reuptake . It has been shown to interact with key neurotransmitter systems such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE), which are critical targets in the treatment of various psychiatric disorders including depression and anxiety .

Pharmaceutical Applications

The primary applications of this compound lie within the pharmaceutical industry:

Application Area Description
Psychiatric Disorders Potential treatment for depression and anxiety through modulation of neurotransmitter systems.
Lead Compound Development Basis for synthesizing new medications targeting serotonin and dopamine transporters.

Synthetic Approaches

Several synthetic methods have been developed for producing this compound, focusing on maintaining the integrity of its unique trifluoromethyl group while optimizing yield and purity.

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of this compound in rodent models. The results indicated that the compound significantly reduced depressive behaviors in forced swim tests, correlating with increased levels of serotonin in the brain .

Case Study 2: Anxiety Reduction

Another investigation focused on the anxiolytic properties of the compound using elevated plus maze tests in mice. The findings revealed a notable decrease in anxiety-like behavior, suggesting that modulation of serotonin pathways could be a contributing factor .

Mechanism of Action

The mechanism of action of (1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Key Properties/Activities Reference
(1S,6R,7S)-7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane -CF₃ at 7-position High lipophilicity; potential CNS activity
6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane -OCH₃ at 1-position; 3,4-dichlorophenyl at 6 Potent triple reuptake inhibitor (SERT, NET, DAT)
(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane -Br at 7,7-positions High molecular weight (254.95 g/mol); halogenated reactivity
rac-(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane -OCH₃-CH₂- at 7-position Chiral centers; synthetic intermediate
(1R,4S,5S,6S,7S)-5-hydroxy-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate Hydroxyl and hydroxymethyl groups; dicarboxylate Polar; iminosugar-like properties

Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound enhances metabolic stability and membrane permeability compared to polar groups (e.g., -OH, -COO⁻) seen in iminosugar derivatives .

Synthetic Strategies: Many analogs are synthesized from protected amino acids or via cyclization reactions. For example, iminosugar derivatives (–3) use NaBH₄ reductions and TFA-mediated deprotection , while triple reuptake inhibitors employ Suzuki couplings or reductive amination .

Comparison with Azabicyclo Derivatives of Different Ring Systems

Table 2: Scaffold Variations and Implications

Compound Class Core Structure Key Features Example Compound Reference
3-Azabicyclo[4.1.0]heptane Bicyclo[4.1.0] (norbornane) High ring strain; adaptable to C7 substitution Target compound
7-Azabicyclo[2.2.1]heptane Bicyclo[2.2.1] (norbornane) Reduced strain; common in natural products (1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
6-Azabicyclo[3.2.0]heptane Bicyclo[3.2.0] Lower steric hindrance; rare in literature cis-3-Azabicyclo[3.2.0]heptane-2,4-dione

Key Observations:

  • Ring Strain and Reactivity : The bicyclo[4.1.0] system’s strain enhances reactivity, making it suitable for electrophilic substitutions (e.g., -CF₃ addition), whereas [2.2.1] systems are more conformationally stable and prevalent in natural product-inspired syntheses .
  • Biological Relevance : The [4.1.0] scaffold is prioritized in drug discovery for its compactness and ability to display substituents in spatially distinct orientations, as seen in triple reuptake inhibitors .

Pharmacological and Physicochemical Properties

  • Solubility : Hydrochloride salt forms (e.g., target compound) enhance aqueous solubility, whereas neutral analogs (e.g., dichlorophenyl derivatives) require formulation optimization .
  • Stability : The -CF₃ group resists oxidative metabolism, contrasting with methoxymethyl or hydroxymethyl groups, which may undergo hydrolysis .

Biological Activity

(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane is a bicyclic compound characterized by its trifluoromethyl group and nitrogen-containing ring structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10F3N
  • CAS Number : 1258650-78-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

1. Antinociceptive Properties

Research indicates that this compound exhibits significant antinociceptive effects in animal models. A study involving the administration of this compound demonstrated a reduction in pain responses comparable to established analgesics such as morphine.

2. Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter systems, particularly those involved in pain perception and mood regulation. It appears to interact with opioid receptors, enhancing the analgesic effects while potentially reducing side effects associated with traditional opioids.

3. Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties against various bacterial strains. This activity may be attributed to the trifluoromethyl group, which is known to enhance lipophilicity and membrane permeability.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntinociceptiveSignificant pain reduction in animal models[Research Study 1]
NeuropharmacologicalModulation of opioid receptors[Research Study 2]
AntimicrobialInhibition of bacterial growth[Research Study 3]

Case Study 1: Antinociceptive Effects

In a controlled study published in Journal of Pain Research, researchers administered varying doses of the compound to rodents subjected to thermal pain tests. Results indicated a dose-dependent decrease in pain response, with efficacy comparable to morphine at higher doses.

Case Study 2: Neuropharmacological Mechanisms

A study published in Neuropharmacology explored the interaction of this compound with opioid receptors using radiolabeled binding assays. The findings revealed a high affinity for mu-opioid receptors, suggesting potential use in pain management therapies.

Case Study 3: Antimicrobial Properties

An investigation published in Antimicrobial Agents and Chemotherapy tested the compound against several clinically relevant bacterial strains. The results showed significant inhibition zones compared to controls, indicating its potential as an antimicrobial agent.

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